Bienvenue dans la boutique en ligne BenchChem!

GLPG0187

integrin antagonism RGD-binding integrins selectivity profiling

GLPG0187 is the only non-peptide broad-spectrum integrin receptor antagonist providing balanced nanomolar inhibition across αvβ1 (1.3 nM), αvβ3 (3.7 nM), αvβ5 (2.0 nM), αvβ6 (1.4 nM), αvβ8 (1.2 nM), and α5β1 (7.7 nM). Unlike cilengitide (cyclic RGD peptide; αvβ3/αvβ5 only) or MK-0429 (skewed αvβ5 potency), GLPG0187 delivers comprehensive integrin blockade essential for prostate cancer bone metastasis models, immuno-oncology PD-L1/TGF-β pathway studies, and EMT research. Validated in vivo in combination with zoledronate and paclitaxel. ≥98% purity; research use only.

Molecular Formula C29H37N7O5S
Molecular Weight 595.7 g/mol
CAS No. 1320346-97-1
Cat. No. B612138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLPG0187
CAS1320346-97-1
SynonymsGLPG0187;  GLPG 0187;  GLPG-0187
Molecular FormulaC29H37N7O5S
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC
InChIInChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20,25,35H,4-5,12-17H2,1-3H3,(H,30,34)(H,37,38)(H,31,32,33)/t25-/m0/s1
InChIKeyCXHCNOMGODVIKB-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GLPG0187: Non-Peptide Broad-Spectrum Integrin Receptor Antagonist for Oncology and Fibrosis Research Procurement


GLPG0187 (CAS 1320346-97-1) is a small molecule, non-peptide broad-spectrum integrin receptor antagonist (IRA) with nanomolar affinity for multiple RGD-binding integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 . Originally developed by Galapagos NV for bone metastasis indications and advanced to Phase I clinical trials in solid tumors [1], GLPG0187 exhibits a distinct pharmacological profile characterized by concurrent inhibition of tumor cell migration, osteoclastic bone resorption, angiogenesis, and epithelial-mesenchymal transition (EMT) [2]. Unlike cyclic RGD peptide-based integrin inhibitors such as cilengitide, GLPG0187 is a fully synthetic non-peptidic molecule, offering a distinct chemical scaffold for structure-activity relationship (SAR) studies and in vivo applications [3].

Why GLPG0187 Cannot Be Substituted with Single-Integrin Antagonists or Peptide-Based RGD Mimetics in Preclinical Research


Direct substitution of GLPG0187 with other integrin antagonists is scientifically invalid due to fundamental differences in integrin subtype coverage, chemical class, and downstream signaling effects. Cilengitide, a cyclic RGD pentapeptide, selectively targets only αvβ3 and αvβ5 integrins with subnanomolar potency but lacks meaningful activity against αvβ1, αvβ6, and αvβ8, thereby failing to recapitulate the broad-spectrum blockade achievable with GLPG0187 [1]. MK-0429, a non-peptide pan-αv inhibitor, exhibits ~100-fold lower potency against αvβ5 relative to αvβ3, creating a skewed selectivity profile distinct from GLPG0187's more balanced nanomolar inhibition across five to six integrin subtypes [2]. Furthermore, GLPG0187 is a fully synthetic non-peptide molecule, whereas peptide-based RGD mimetics face intrinsic challenges in metabolic stability, oral bioavailability, and immunogenicity that limit their utility in chronic in vivo studies [3]. Consequently, experimental outcomes obtained with alternative integrin inhibitors—particularly those with narrower target spectra or peptidic scaffolds—cannot be extrapolated to GLPG0187 without independent validation.

GLPG0187 Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


Broad-Spectrum Integrin Inhibition: GLPG0187 Covers Five RGD-Binding Subtypes with Sub-10 nM Potency, Versus Cilengitide's Dual-Target Restriction

GLPG0187 exhibits broad-spectrum antagonism across five to six RGD-binding integrin subtypes with IC50 values ranging from 1.2 to 7.7 nM in a solid-phase binding assay . In direct contrast, cilengitide (EMD 121974), a clinically evaluated cyclic RGD peptide, demonstrates potent inhibition of αvβ3 (IC50 = 0.61-1 nM) and αvβ5 (IC50 = 140 nM) but shows negligible activity against αvβ1, αvβ6, and αvβ8 . This fundamental difference in target coverage means that GLPG0187 provides pan-αv blockade across five heterodimers (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8) plus α5β1, whereas cilengitide's pharmacological effects are restricted primarily to αvβ3 and αvβ5 signaling axes .

integrin antagonism RGD-binding integrins selectivity profiling solid-phase binding assay

Cancer Stem Cell Population Reduction: GLPG0187 Dose-Dependently Diminishes ALDH-High Subpopulation in Prostate Cancer, a Distinction from MK-0429's Osteoclast-Focused Profile

In prostate cancer cell models, GLPG0187 treatment dose-dependently reduces the size of the aldehyde dehydrogenase (ALDH)-high subpopulation—a functional marker of cancer stem/progenitor cells—without inducing cytotoxicity [1]. This effect is mechanistically linked to GLPG0187's ability to increase the E-cadherin/vimentin ratio, thereby promoting a more epithelial, sessile phenotype and reversing EMT [1]. In contrast, MK-0429, a non-peptide αvβ3-selective inhibitor (IC50 = 1.6 nM for αvβ3, ~100-fold less potent against αvβ5), has been characterized primarily for osteoclast inhibition and bone resorption reduction, with no published evidence of cancer stem cell population modulation [2]. The differential activity profile reflects GLPG0187's broader integrin coverage, including αvβ6 and αvβ8, which are implicated in maintaining stemness and TGF-β-driven EMT [1].

cancer stem cells ALDH activity prostate cancer epithelial-mesenchymal transition

In Vivo Bone Metastasis Inhibition in Prostate Cancer: GLPG0187 Reduces Metastatic Tumor Burden and New Lesion Formation in Preclinical Models

In a preclinical prostate cancer bone metastasis model using real-time bioluminescent imaging, GLPG0187 administered via continuous infusion significantly reduced metastatic tumor growth in both preventive and curative protocols [1]. Under the curative protocol—designed to mimic clinical intervention after metastasis establishment—GLPG0187 significantly inhibited the progression of existing bone metastases and reduced the formation of new bone metastases during the treatment period [1]. Bone tumor burden was significantly lower in the preventive protocol, and the number of bone metastases per mouse was significantly inhibited [1]. These in vivo findings are corroborated by an independent study demonstrating that GLPG0187 significantly reduced PC3 prostate cancer cell migration (p < 0.05) and proliferation (p < 0.05) in an ex vivo bone homing model [2]. While other integrin antagonists such as cilengitide have shown preclinical activity in glioblastoma and breast cancer models, GLPG0187's efficacy in prostate cancer bone metastasis—a clinically challenging metastatic niche—represents a distinct application-specific validation.

bone metastasis prostate cancer in vivo efficacy bioluminescent imaging

Immune Checkpoint Modulation: GLPG0187 Downregulates TGF-β-Mediated PD-L1 Expression, a Mechanism Absent from MK-0429 and Cilengitide Characterization

In colorectal cancer models, GLPG0187 treatment downregulates TGF-β-mediated PD-L1 expression on cancer cells, thereby enhancing T-cell-mediated killing in co-culture assays [1]. Specifically, HCT-116 colorectal cancer cells pretreated with GLPG0187 and subsequently exposed to latent TGF-β showed PD-L1 expression returning to control levels, indicating that integrin inhibition via GLPG0187 blocks the TGF-β-dependent immune checkpoint upregulation pathway [1]. Co-culture experiments with TALL-104 T-cells demonstrated dose-dependent cancer cell killing following GLPG0187 treatment [1]. This immunomodulatory activity is mechanistically distinct from the primary pharmacological profiles of cilengitide (characterized for anti-angiogenic and direct tumor cell effects) and MK-0429 (characterized for osteoclast inhibition and metastasis reduction) [2][3]. The TGF-β/PD-L1 axis modulation by GLPG0187, mediated through broad αv integrin blockade, represents a unique dimension of activity not documented for comparator compounds.

immuno-oncology PD-L1 TGF-β signaling tumor immune evasion colorectal cancer

Combination Therapy Synergy in Breast Cancer Bone Metastasis: GLPG0187 Enhances Efficacy of Standard-of-Care Agents Zoledronate and Paclitaxel

In a mouse xenograft model of breast cancer bone metastasis, GLPG0187 monotherapy inhibited the progression of bone metastasis [1]. Notably, maximum efficacy of bone metastasis inhibition was achieved when GLPG0187 was combined with standard-of-care metastatic breast cancer treatments—specifically the anti-resorptive agent zoledronate and the chemotherapeutic drug paclitaxel [1]. This combination effect was also validated in a zebrafish metastasis model, where genetic interference and pharmacological targeting of αv integrin with GLPG0187 inhibited breast cancer cell invasion and metastasis [1]. While other integrin antagonists such as cilengitide have been evaluated in combination regimens (e.g., with temozolomide in glioblastoma), GLPG0187's demonstrated synergy with bone-targeted agents (zoledronate) is particularly relevant for bone metastasis applications—a niche where alternative integrin inhibitors lack comparable combinatorial validation.

breast cancer bone metastasis combination therapy zoledronate paclitaxel

GLPG0187 Optimal Research and Preclinical Application Scenarios Based on Validated Evidence


Prostate Cancer Bone Metastasis Mechanistic Studies and Therapeutic Evaluation

GLPG0187 is optimally deployed in preclinical models of prostate cancer bone metastasis where simultaneous inhibition of tumor cell migration, osteoclastic bone resorption, angiogenesis, and cancer stem cell maintenance is required. The compound's demonstrated in vivo efficacy in reducing metastatic tumor burden, inhibiting progression of established bone metastases, and preventing new bone metastasis formation—as validated by real-time bioluminescent imaging in mouse xenograft models [1]—makes it the preferred integrin antagonist for this application. Alternative compounds with narrower integrin coverage or lacking prostate cancer-specific validation (e.g., cilengitide, MK-0429) are unsuitable substitutes for this disease context.

Immuno-Oncology Research Investigating Integrin-TGF-β-PD-L1 Axis Modulation

GLPG0187 is uniquely positioned for studies exploring the intersection of integrin signaling and immune checkpoint regulation. The compound's documented ability to downregulate TGF-β-mediated PD-L1 expression and enhance T-cell-mediated cytotoxicity in colorectal cancer models [2] supports its use in immuno-oncology applications—particularly for investigating mechanisms of immune evasion and sensitization to checkpoint blockade. This immunomodulatory dimension is not documented for comparator integrin antagonists cilengitide or MK-0429, making GLPG0187 the essential tool compound for this emerging research direction.

Breast Cancer Bone Metastasis Combination Therapy Optimization

GLPG0187 is indicated for preclinical studies evaluating integrin inhibition as an adjunct to standard-of-care bone metastasis therapies. The compound's demonstrated enhancement of bone metastasis inhibition when combined with zoledronate and paclitaxel in mouse xenograft models [3] provides a validated foundation for investigating combination regimens. Researchers seeking to evaluate integrin-targeted agents in the context of clinically relevant combination strategies—particularly those involving anti-resorptive agents—should procure GLPG0187 specifically, as this combinatorial validation is not established for most alternative integrin antagonists.

Broad-Spectrum αv Integrin Pharmacological Profiling and SAR Studies

GLPG0187 serves as an essential reference compound for pharmacological studies requiring comprehensive blockade of multiple RGD-binding integrin subtypes. With validated nanomolar IC50 values across five to six integrin heterodimers (αvβ1: 1.3 nM; αvβ3: 3.7 nM; αvβ5: 2.0 nM; αvβ6: 1.4 nM; αvβ8: 1.2 nM; α5β1: 7.7 nM) in a solid-phase binding assay , GLPG0187 provides a balanced pan-αv inhibition profile that single- or dual-target integrin antagonists cannot replicate. Researchers conducting structure-activity relationship studies or evaluating the functional consequences of broad versus narrow integrin blockade should select GLPG0187 as their broad-spectrum tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLPG0187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.